molecular formula C6H15NO B1265713 2-(Dimethylamino)-2-methylpropan-1-ol CAS No. 7005-47-2

2-(Dimethylamino)-2-methylpropan-1-ol

Cat. No.: B1265713
CAS No.: 7005-47-2
M. Wt: 117.19 g/mol
InChI Key: XRIBIDPMFSLGFS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropan-1-ol is an organic compound that features both a tertiary amine and a primary alcohol functional group. This compound is of interest due to its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)-2-methylpropan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a nucleophile in biochemical processes, participating in the formation of covalent bonds with electrophilic centers on biomolecules. This compound interacts with enzymes such as acetylcholinesterase, where it inhibits the enzyme’s activity by forming a stable complex with the active site. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This compound can also affect gene expression by interacting with transcription factors and altering their binding affinity to DNA. Furthermore, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it inhibits acetylcholinesterase by forming a covalent bond with the serine residue in the enzyme’s active site. This compound can also interact with DNA, leading to changes in gene expression by altering the binding affinity of transcription factors. Additionally, it can modulate the activity of ion channels and receptors, affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to heat, light, or acidic conditions. Long-term exposure to this compound can lead to changes in cellular function, including altered gene expression and metabolic activity. In in vitro studies, it has been observed that the compound’s effects on cellular processes can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve memory by modulating neurotransmitter levels in the brain. At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while doses beyond this range result in adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, it undergoes oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. In phase II metabolism, these metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular processes. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it can be directed to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, it can localize to the plasma membrane, where it modulates the activity of ion channels and receptors. The subcellular localization of this compound is essential for its role in cellular signaling and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-2-methylpropan-1-ol with dimethylamine under basic conditions. The reaction typically proceeds as follows:

(CH3)2C(OH)CH2Cl+(CH3)2NH(CH3)2C(OH)CH2N(CH3)2+HCl\text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{N(CH}_3\text{)}_2 + \text{HCl} (CH3​)2​C(OH)CH2​Cl+(CH3​)2​NH→(CH3​)2​C(OH)CH2​N(CH3​)2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: 2-(Dimethylamino)-2-methylpropanal or 2-(Dimethylamino)-2-methylpropanoic acid.

    Reduction: Various amine derivatives.

    Substitution: 2-(Dimethylamino)-2-methylpropyl chloride.

Scientific Research Applications

2-(Dimethylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar structure but with a shorter carbon chain.

    2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a hydroxyl group.

    2-(Dimethylamino)pyridine: Contains a pyridine ring instead of a hydroxyl group.

Uniqueness

2-(Dimethylamino)-2-methylpropan-1-ol is unique due to its combination of a tertiary amine and a primary alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIBIDPMFSLGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10026-98-9 (hydrochloride), 67874-85-5 (maleate)
Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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DSSTOX Substance ID

DTXSID6044721
Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7005-47-2
Record name 2-(Dimethylamino)-2-methyl-1-propanol
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Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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Record name USAF CS-1
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Record name 1-Propanol, 2-(dimethylamino)-2-methyl-
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Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Record name 2-(dimethylamino)-2-methylpropan-1-ol
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Record name 2-(DIMETHYLAMINO)-2-METHYLPROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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